molecular formula C13H15BrO4S B022014 Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate CAS No. 104085-30-5

Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate

Cat. No. B022014
CAS RN: 104085-30-5
M. Wt: 347.23 g/mol
InChI Key: ADBJZPBDGYLFRT-UHFFFAOYSA-N
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Description

Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate, also known as DBMM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a yellow crystalline solid that is soluble in organic solvents. The compound has a molecular weight of 347.23 .


Molecular Structure Analysis

The molecular formula of Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate is C13H15BrO4S . The exact structure and conformation of the molecule would require more specific studies such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate is a yellow crystalline solid. It is soluble in organic solvents. The compound has a molecular weight of 347.23 . More specific physical and chemical properties such as melting point, boiling point, and solubility in various solvents would require experimental determination .

Scientific Research Applications

Material Science

The bromomethyl group in this compound provides a reactive site for polymerization. It’s used in the creation of polystyrene macroinitiators via atom transfer radical polymerization, leading to new materials with potential applications in nanotechnology and biomedical engineering .

Analytical Chemistry

This compound is used in analytical chemistry for the calibration of NMR (Nuclear Magnetic Resonance) , HPLC (High-Performance Liquid Chromatography) , LC-MS (Liquid Chromatography-Mass Spectrometry) , and UPLC (Ultra Performance Liquid Chromatography) instruments. Its well-defined structure and properties make it an excellent standard for method development and validation .

Mechanism of Action

The mechanism of action of Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate is not specified in the available resources. The compound’s potential applications in therapeutic and industrial contexts suggest it may interact with biological or chemical systems in a significant way.

Safety and Hazards

The specific safety and hazard information for Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate is not provided in the available resources. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

properties

IUPAC Name

diethyl 2-[[3-(bromomethyl)thiophen-2-yl]methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO4S/c1-3-17-12(15)10(13(16)18-4-2)7-11-9(8-14)5-6-19-11/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBJZPBDGYLFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=C(C=CS1)CBr)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377311
Record name Diethyl {[3-(bromomethyl)thiophen-2-yl]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate

CAS RN

104085-30-5
Record name Diethyl {[3-(bromomethyl)thiophen-2-yl]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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